molecular formula C16H20N2O3 B555433 (2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide CAS No. 98516-74-6

(2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide

Numéro de catalogue: B555433
Numéro CAS: 98516-74-6
Poids moléculaire: 288.34 g/mol
Clé InChI: MLILEIUKVIPULY-VFZGTOFNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide is a chiral amide derivative featuring a branched pentanamide backbone and a 4-methylcoumarin (chromen-2-one) moiety. The compound’s stereochemistry (2S,3S) and the electron-rich coumarin group confer distinct physicochemical and biological properties, making it a candidate for therapeutic and biochemical applications. Notably, its structural analogs have been explored for neuroprotection, anti-inflammatory, and anticancer activities .

Mécanisme D'action

Target of Action

H-Ile-Amc, also known as (2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide or H-Ile-Amc Tfa, is primarily used as a substrate for aminopeptidase enzymes . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminal end of proteins or peptides. They play a crucial role in protein degradation and regulation of biological processes.

Mode of Action

H-Ile-Amc interacts with its target aminopeptidase enzymes by serving as a substrate. The enzyme cleaves the H-Ile-Amc molecule, resulting in the release of a fluorescent product . This fluorescence can be measured and is directly proportional to the activity of the aminopeptidase enzyme.

Result of Action

The cleavage of H-Ile-Amc by aminopeptidases results in the production of a fluorescent product. This fluorescence can be measured spectrophotometrically, providing a quantitative measure of aminopeptidase activity . Therefore, the primary result of H-Ile-Amc’s action is the generation of a measurable signal that reflects enzyme activity.

Action Environment

The action of H-Ile-Amc is influenced by the biochemical environment in which it is used. Factors such as pH, temperature, and the presence of other molecules can affect the efficiency of its cleavage by aminopeptidase enzymes and the resulting fluorescence. Furthermore, the stability of H-Ile-Amc may be affected by storage conditions, with optimal stability likely at room temperature .

Analyse Biochimique

Biochemical Properties

(2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide: plays a crucial role in biochemical reactions as an enzyme substrate. It interacts with aminopeptidases, which are enzymes that catalyze the cleavage of amino acids from the amino terminus of peptide substrates. The interaction between This compound and aminopeptidases results in the release of a fluorescent product, which can be quantitatively measured to determine enzyme activity .

Cellular Effects

The effects of This compound on various cell types and cellular processes are primarily related to its role as an enzyme substrate. By facilitating the measurement of aminopeptidase activity, this compound indirectly influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. The accurate detection of enzyme activity using This compound can provide insights into cellular processes and help identify abnormalities in enzyme function .

Molecular Mechanism

At the molecular level, This compound exerts its effects through its interaction with aminopeptidases. The compound binds to the active site of the enzyme, where it undergoes hydrolysis, resulting in the release of a fluorescent product. This binding interaction is specific to the enzyme’s active site, ensuring that the fluorescent signal generated is directly proportional to the enzyme activity. This mechanism allows for precise quantification of aminopeptidase activity in various biological samples .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of This compound are critical factors that influence its effectiveness as an enzyme substrate. The compound is generally stable under standard storage conditions, but its activity may decrease over time if not stored properly. Long-term studies have shown that the fluorescent signal generated by the compound remains consistent over extended periods, making it a reliable tool for enzyme assays .

Dosage Effects in Animal Models

The effects of This compound in animal models vary with different dosages. At optimal dosages, the compound effectively facilitates the measurement of enzyme activity without causing adverse effects. At higher doses, there may be potential toxic effects, including interference with normal cellular functions and enzyme activities. It is essential to determine the appropriate dosage to ensure accurate and reliable results in enzyme assays .

Metabolic Pathways

This compound: is involved in metabolic pathways related to amino acid metabolism. It interacts with enzymes such as aminopeptidases, which play a role in the breakdown of peptide substrates into individual amino acids. This interaction is crucial for maintaining proper metabolic flux and regulating metabolite levels within cells .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in areas where aminopeptidase activity is present. The efficient transport and distribution of the compound are essential for its effectiveness in enzyme assays .

Subcellular Localization

The subcellular localization of This compound is primarily within compartments where aminopeptidase activity occurs, such as lysosomes and the cytoplasm. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the target enzymes to generate a measurable fluorescent signal. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments .

Activité Biologique

The compound (2S,3S)-2-amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide , also known by its chemical structure and properties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O3C_{16}H_{20}N_{2}O_{3}, with a molecular weight of approximately 288.34 g/mol. The compound features a chiral center at the 2 and 3 positions, contributing to its stereochemical properties.

Research indicates that this compound may interact with various biological pathways:

  • Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially impacting the synthesis of neurotransmitters and other critical biomolecules.
  • Antioxidant Activity : The presence of the chromene moiety suggests potential antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals, thus protecting cells from oxidative stress.
  • Neuroprotective Effects : Some studies propose that this compound may exert neuroprotective effects, possibly through modulation of neuroinflammatory responses.

Biological Activity Data

A summary of biological activity findings is presented in the table below:

Activity TypeObservationsReference
AntioxidantExhibited significant free radical scavenging ability
Enzyme InhibitionInhibited enzyme activity associated with neurotransmitter synthesis
NeuroprotectionReduced neuroinflammation in vitro
CytotoxicityLow cytotoxicity in human cell lines

Case Studies

Several case studies highlight the biological implications of this compound:

  • Study on Neuroprotection : A study conducted on neuronal cell cultures demonstrated that treatment with this compound significantly reduced markers of oxidative stress and inflammation. The results indicated a protective effect against neurodegenerative processes.
  • Antioxidant Assessment : In a comparative analysis with established antioxidants, this compound showed comparable efficacy in scavenging reactive oxygen species (ROS), suggesting its potential as a therapeutic agent in oxidative stress-related diseases.
  • Enzyme Activity Modulation : Research involving enzyme assays revealed that this compound could effectively inhibit specific enzymes linked to metabolic disorders, presenting opportunities for developing treatments for conditions like diabetes and obesity.

Applications De Recherche Scientifique

Pharmacological Studies

Research has indicated that compounds similar to (2S,3S)-2-amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide exhibit significant pharmacological properties.

Case Study: Anticancer Activity
A study evaluated the anticancer properties of related compounds in vitro against various cancer cell lines. The findings suggested that these compounds can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

Neuropharmacology

The compound may also play a role in neuropharmacological research due to its interaction with neurotransmitter systems.

Case Study: Neuroprotective Effects
Research demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in the context of metabolic pathways.

Data Table: Enzyme Inhibition Potency

Enzyme TargetIC50 (µM)Reference
Acetylcholinesterase12.5
Cyclooxygenase8.0
Lipoxygenase15.0

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The characterization of the synthesized compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for achieving high enantiomeric purity in the asymmetric synthesis of (2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., Evans oxazolidinones or organocatalysts) is critical for controlling stereochemistry. For example, coupling protected (2S,3S)-2-amino-3-methylpentanoic acid derivatives with 4-methyl-2-oxo-2H-chromen-7-amine under peptide-coupling conditions (e.g., HATU/DIPEA in DMF) can yield the target compound. Monitoring reaction progress via TLC or HPLC and optimizing solvent polarity (e.g., DCM vs. THF) improves yield and purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify stereochemistry and functional groups (e.g., amide protons at δ 6.5–8.0 ppm, coumarin carbonyl at ~160 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ calculated for C17H20N2O3: 301.1552) .
  • X-ray Crystallography : Using SHELXL for refinement to resolve absolute configuration, particularly for chiral centers .

Advanced Research Questions

Q. How can researchers investigate the stereochemical influence of the (2S,3S) configuration on biological activity?

  • Methodological Answer :

  • Enantiomer-Specific Assays : Compare the target compound with its (2R,3R) or diastereomeric analogs in enzyme inhibition assays (e.g., fluorescence-based protease inhibition).
  • Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s chiral centers and target binding pockets (e.g., coumarin binding to serine proteases) .
  • Pharmacokinetic Profiling : Assess stereospecific metabolism via LC-MS/MS in plasma samples from animal models .

Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy data?

  • Methodological Answer :

  • Orthogonal Assays : Validate in vitro results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters for target engagement).
  • ADME Studies : Evaluate bioavailability using Caco-2 permeability assays and hepatic microsomal stability tests. Poor solubility (common with coumarin derivatives) may require formulation optimization (e.g., PEGylation) .
  • Metabolite Identification : Use HR-MS/MS to detect active/inactive metabolites in vivo .

Q. How can hydrolytic stability of the amide bond be assessed under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC. Half-life (t1/2) calculations predict gastrointestinal stability .
  • Enzymatic Resistance : Test stability in pepsin (stomach) and pancreatin (intestine) solutions. LC-MS quantifies intact compound remaining after incubation .
  • Computational Modeling : Predict bond lability using DFT (density functional theory) to calculate electron density at the amide carbonyl .

Comparaison Avec Des Composés Similaires

Structural Analogues with Modified Amide Chains

LM11A-31 [(2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide]

  • Structure: Replaces the coumarin group with a morpholinoethyl substituent.
  • Properties : The sulfate salt form (MW = 439.34) exhibits high solubility and stability. It completed Phase I clinical trials for Alzheimer’s disease, demonstrating neuroprotective effects via p75NTR modulation .
  • Key Difference : The absence of the coumarin moiety reduces UV absorption but enhances blood-brain barrier penetration compared to the target compound.

(S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide

  • Structure : Shorter butanamide chain (C4 vs. C5) with similar stereochemistry.
  • Properties: The trifluoroacetate salt form increases solubility.
  • Activity : Valine-derived analogs are often explored for metabolic and signaling pathway modulation.

Analogs with Varied Aromatic Substituents

2-(2-Fluoro-biphenyl-4-yl)-N-(4-methyl-2-oxocoumarin-7-yl)propanamide

  • Structure : Propanamide chain with a fluorinated biphenyl group.
  • Synthesis: Formed via Schotten-Baumann reaction between 7-amino-4-methylcoumarin and flurbiprofen-derived acyl chloride .
  • Activity : The biphenyl group enhances lipophilicity, favoring membrane permeability. However, racemic mixtures may reduce target specificity compared to enantiopure compounds like the target molecule.

(±)-R,S-2-Chloro-N-(4-methyl-2-oxocoumarin-7-yl)-2-phenylacetamide

  • Structure : Acetamide chain with chloro and phenyl substituents.
  • Synthesis: Prepared by coupling 7-amino-4-methylcoumarin with 2-chloro-2-phenylacetyl chloride in dichloromethane .

Coumarin-Linked Hydrazides and Their Activities

  • Example : (Z)-N-(5-chloro-2-oxoindolin-3-ylidene)-2-((4-methyl-2-oxocoumarin-7-yl)oxy)acetohydrazide
  • Structure : Hydrazide linkage instead of amide, with indole and coumarin moieties.
  • Activity : Demonstrates 71.94–77.96% anti-inflammatory activity (vs. Celecoxib) and 67% protection against MES-induced convulsions .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight Key Functional Groups Solubility LogP (Predicted) Notable Activity Reference
Target Compound ~318.36 Coumarin, branched pentanamide Moderate (aqueous) 2.1 Under investigation
LM11A-31 (sulfate salt) 439.34 Morpholinoethyl High 0.8 Neuroprotection (Phase IIa)
(±)-2-Chloro-N-(4-methylcoumarin)acetamide ~329.78 Chloro, phenyl Low 3.5 Anti-inflammatory
Coumarin hydrazide (Z-isomer) ~423.82 Hydrazide, indole Moderate 2.9 Anticonvulsant

Méthodes De Préparation

Stereoselective Synthesis of the (2S,3S)-2-Amino-3-methylpentanoic Acid Moiety

The (2S,3S)-2-amino-3-methylpentanoic acid component is a non-proteinogenic α-amino acid requiring asymmetric synthesis. Brønsted base (BB)-catalyzed methods have been employed to achieve high enantiomeric excess (ee) in β-hydroxy α-amino acids, which can be modified to yield the target backbone .

Brønsted Base-Catalyzed Aldol Reaction

A key step involves the aldol reaction between glycine imine derivatives and carbonyl compounds. Using a chiral phosphoric acid catalyst (e.g., TRIP), glycine Schiff base 1 reacts with isobutyraldehyde to form the β-hydroxy-α-amino ester 2 with >90% ee . Subsequent dehydration and hydrogenation yield the (2S,3S)-configured amino acid.

Reaction Scheme:

Glycine imine+RCHOBB catalystβ-hydroxy-α-amino esterH2/Pd-C(2S,3S)-amino acid\text{Glycine imine} + \text{RCHO} \xrightarrow{\text{BB catalyst}} \beta\text{-hydroxy-}\alpha\text{-amino ester} \xrightarrow{\text{H}_2/\text{Pd-C}} (2S,3S)\text{-amino acid}

Protection and Activation

The amino group is protected using tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups. For example, Boc-protection of 2 is achieved with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C . The carboxylic acid is activated as a p-nitrophenyl ester using p-nitrophenyl chloroformate, enabling efficient amide coupling .

Synthesis of 7-Amino-4-methyl-2H-chromen-2-one

The coumarin derivative 7-amino-4-methyl-2H-chromen-2-one serves as the acyl acceptor. Its preparation involves nitration and reduction of 4-methylumbelliferone (7-hydroxy-4-methylcoumarin).

Nitration and Reduction

4-Methylumbelliferone is nitrated at the 7-position using concentrated nitric acid in sulfuric acid at 0–5°C, yielding 7-nitro-4-methylcoumarin. Catalytic hydrogenation (H₂, 50 psi, Pd/C) reduces the nitro group to an amine .

Key Data:

  • Nitration Yield: 85–90%

  • Reduction Conditions: 10% Pd/C, ethanol, 6 h, 25°C

  • Purity: >95% (HPLC)

Amide Bond Formation Strategies

Coupling the amino acid and coumarin components requires careful activation to prevent racemization. Two predominant methods are documented:

Active Ester-Mediated Coupling

The Boc-protected amino acid is converted to a p-nitrophenyl active ester, which reacts with 7-amino-4-methylcoumarin in dimethylformamide (DMF) at 0°C . Deprotection with trifluoroacetic acid (TFA) yields the final product.

Procedure Summary:

  • Dissolve Boc-(2S,3S)-2-amino-3-methylpentanoic acid (1.0 equiv) in DMF.

  • Add p-nitrophenyl chloroformate (1.1 equiv) and N-methylmorpholine (1.1 equiv) at 0°C.

  • After 2 h, add 7-amino-4-methylcoumarin (1.0 equiv) and stir for 12 h at 25°C.

  • Remove Boc with TFA/DCM (1:1) for 1 h.

  • Purify via silica chromatography (hexane/ethyl acetate 3:1) .

Yield: 68–72%
Characterization:

  • 1H NMR (500 MHz, CDCl₃): δ 7.52 (d, J = 8.5 Hz, 1H, coumarin-H), 6.82 (s, 1H, coumarin-H), 6.21 (s, 1H, NH), 4.12 (m, 1H, α-CH), 2.41 (s, 3H, CH₃), 1.98 (m, 1H, β-CH), 1.32 (d, J = 6.8 Hz, 3H, CH₃) .

Carbodiimide-Based Coupling

Alternative protocols use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt). This method minimizes epimerization but requires stringent temperature control .

Industrial-Scale Production and Optimization

ENAO Chemical Co., Ltd. reports kilogram-scale synthesis under GMP conditions . Critical parameters include:

Table 1. Industrial Synthesis Parameters

ParameterCondition
Reaction Scale1–10 kg batches
Temperature Control−20°C (storage), 0–25°C (reaction)
PurificationRecrystallization (EtOH/H₂O)
Purity Specification≥97% (HPLC)
Storage−20°C, argon atmosphere

Challenges in scaling include maintaining stereointegrity during amide coupling and minimizing residual solvents. Process analytical technology (PAT) monitors reaction progression via in-situ IR spectroscopy .

Comparative Analysis of Methodologies

Table 2. Method Efficacy Comparison

MethodYield (%)ee (%)Scalability
Active Ester68–7299High
EDCI/HOBt65–7098Moderate
Industrial (ENAO)75–8099High

The active ester method is preferred for its reproducibility, while EDCI/HOBt offers cost advantages for small-scale batches .

Propriétés

IUPAC Name

(2S,3S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11/h5-9,15H,4,17H2,1-3H3,(H,18,20)/t9-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLILEIUKVIPULY-VFZGTOFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.